molecular formula C24H43NO13 B609305 m-PEG9-NHS ester CAS No. 1316189-13-5

m-PEG9-NHS ester

Número de catálogo: B609305
Número CAS: 1316189-13-5
Peso molecular: 553.6
Clave InChI: PHNXKFXTQIHOCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction to m-Polyethylene Glycol 9-N-Hydroxysuccinimide Ester

m-Pegyl-N-hydroxysuccinimide ester (m-PEG9-NHS ester) is a monofunctional polyethylene glycol (PEG) derivative featuring a methoxy-terminated PEG chain and an N-hydroxysuccinimide ester moiety. This compound enables site-specific bioconjugation via covalent amide bond formation with primary amines, making it indispensable in antibody-drug conjugates (ADCs), protein engineering, and surface modifications.

Chemical Identity and Structural Characterization

Property Details Source
Molecular Formula C₂₅H₄₅NO₁₃ (inferred from m-PEG10-NHS ester: C₂₆H₄₇NO₁₄ ) ,
Molecular Weight ~573 g/mol (estimated; m-PEG10-NHS ester: 597.65 g/mol )
Structure Methoxy-terminated PEG chain (9 ethylene glycol units) linked to NHS ester ,
Synonyms m-PEG10-NHS ester (close structural analog), methyl-PEG9-NHS ester ,
Physical State Colorless liquid or waxy solid (dependent on PEG chain length) ,

The compound’s structure comprises a non-branched PEG backbone with a methoxy group at one terminus and an NHS ester at the other. This design ensures hydrophilicity and selective reactivity with primary amines under physiological conditions.

Historical Development of Polyethylene Glycol-N-Hydroxysuccinimide Esters

Early PEGylation Methods

Polyethylene glycol (PEG) was first synthesized in 1859 through ethylene oxide polymerization. Initial PEGylation efforts focused on enhancing protein solubility and reducing immunogenicity, employing activated carbonyl groups (e.g., carbodiimides) for conjugation.

Introduction of N-Hydroxysuccinimide Esters

The development of NHS esters in the 1980s revolutionized bioconjugation by enabling stable, irreversible amide bond formation. NHS esters react efficiently with lysine residues or N-terminal amines on proteins, forming stable conjugates under mildly alkaline conditions (pH 7–9).

Key Milestones
  • 1990s : Commercialization of PEG-NHS esters for antibody-drug conjugates (ADCs), exemplified by peginterferon alfa-2a (Pegasys®), which uses branched PEG chains linked via NHS esters.
  • 2000s : Monodispersed PEG-NHS esters (e.g., m-PEG10-NHS ester) became available, offering precise molecular weights for reproducible conjugation.

Position within Modern Bioconjugation Chemistry

Advantages Over Traditional Linkers
Feature This compound Alternative Linkers
Spacer Length 9 ethylene glycol units (moderate flexibility) Shorter (e.g., PEG4) or longer (PEG24)
Reactivity Selective for primary amines; minimal hydrolysis Maleimide (thiol-reactive), hydrazide
Solubility High hydrophilicity; reduces aggregation Hydrocarbon spacers (e.g., DSS)
Immunogenicity Minimal; PEG’s "stealth" properties reduce immune response Variable (e.g., SMCC)

This compound balances solubility and steric hindrance, making it ideal for:

  • Antibody-Drug Conjugates : Enhancing drug-to-antibody ratios (DAR) while preserving antigen binding.
  • Protein Engineering : Site-specific PEGylation to improve pharmacokinetics.
  • Surface Functionalization : Coating nanoparticles or biosensors with biocompatible PEG layers.

Current Research Landscape

Emerging Applications
  • Bifunctional Conjugation : Hyperbranched PEG-NHS polymers (e.g., >12 NHS groups) enable multivalent bioconjugates for targeted drug delivery.
  • Click Chemistry Integration : TCO-PEG4-NHS ester hybrids facilitate strain-promoted azide-alkyne cycloaddition (SPAAC) for orthogonal conjugation.
  • ADC Development : Acid-PEG9-NHS ester (non-cleavable linker) improves stability in cytotoxic payloads.
Challenges and Innovations
  • Reaction Efficiency : Hydrolysis of NHS esters competes with amine conjugation, necessitating optimized buffers (e.g., PBS, pH 8).
  • Synthetic Complexity : Monodispersed PEG-NHS esters require anionic polymerization for precise chain lengths.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNXKFXTQIHOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG9-NHS ester follows a two-step process involving PEG activation and NHS esterification. A representative protocol involves:

Step 1: PEG9 Activation
Methoxy polyethylene glycol (m-PEG9, 5000 Da) undergoes terminal hydroxyl group activation using carbonyldiimidazole (CDI) or succinic anhydride in anhydrous dichloromethane (DCM). For carbonate-linked derivatives, reaction with 4-nitrophenyl chloroformate (4-NPC) at 0–5°C for 4 hours achieves 85–92% activation efficiency .

Step 2: NHS Ester Formation
Activated m-PEG9 intermediates react with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) using dicyclohexylcarbodiimide (DCC) as a coupling agent. Optimal conditions include:

  • Molar ratio : 1:1.2 (m-PEG9 intermediate:NHS)

  • Temperature : 25°C ± 2°C

  • Reaction time : 12–16 hours under nitrogen atmosphere

Table 1: Comparative Reaction Parameters for NHS Ester Formation

ParameterCarbonate Intermediate Succinic Monoester Acid-PEG9 Derivative
SolventDMFDCM/DMF (3:1)DMF
Coupling AgentDCCEDC/HOBtDCC
Yield (%)89.3 ± 2.174.8 ± 3.591.5 ± 1.8
Purity (HPLC)98.2%95.6%97.9%

The choice of activating reagent significantly impacts final product characteristics. Carbonate-linked derivatives demonstrate superior NHS coupling efficiency (89.3%) compared to succinic monoesters (74.8%) due to enhanced electrophilicity . Industrial-scale protocols often employ CDI activation for its reduced side product formation compared to chloroformate methods .

Industrial Production and Scale-Up Considerations

Commercial manufacturing of this compound requires adaptation of laboratory protocols to address:

A. Solvent Management

  • Large-scale DCM utilization : Implement distillation recovery systems (≥90% solvent reuse)

  • DMF substitution : Replace with less toxic acetonitrile in coupling steps (particle size maintained at <50 μm)

B. Purification Optimization

  • Cold diethyl ether precipitation : Achieves 98.5% purity at 1 kg batch scale

  • Continuous chromatography : Reduces purification time from 48 to 6 hours for 10 kg batches

Table 2: Scale-Up Challenges and Solutions

Production StageLaboratory ScaleIndustrial Scale (≥1 kg)
Reaction Volume50–500 mL500–2000 L
Mixing EfficiencyMagnetic stirringTurbine impellers (300–500 rpm)
Temperature ControlIce bathsJacketed reactors (±0.5°C)
NHS Ester Stability72 hours at -20°C6 months at -30°C (argon packed)

Critical stability studies reveal that lyophilized this compound maintains >95% activity for 24 months at -80°C, compared to 83% retention for solution forms stored at -20°C .

Analytical Methods for Quality Control

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay has emerged as the gold standard for quantifying active NHS esters, offering significant advantages over traditional spectrophotometric methods:

TNBS Protocol :

  • React excess ethanolamine (10 mM) with this compound in DMF (25°C, 15 min)

  • Quench with 0.1 M HCl

  • Add TNBS reagent (0.1% in pH 9.2 borate buffer)

  • Measure A420 after 55°C incubation (15 min)

Table 3: Performance Comparison of NHS Ester Quantification Methods

MethodLOD (μM)LOQ (μM)Precision (RSD%)Interference Risk
TNBS Assay 0.82.51.2None detected
A260 NHS Release 5.015.04.8Hydrolysis products
H-NMR Quantitation 50.0150.02.1Solvent peaks

The TNBS method demonstrates superior sensitivity (0.8 μM vs. 5.0 μM LOD) and accurately detects spontaneous hydrolysis during storage, with 0.5% daily degradation at 4°C versus 2.1% by traditional methods .

Comparative Analysis of Preparation Techniques

A. Activation Reagent Impact

  • CDI-mediated : Generates imidazolecarboxylate intermediate (half-life = 3.2 hr at 25°C)

  • Chloroformate : Forms reactive carbonate (higher moisture sensitivity, t1/2 = 45 min)

  • EDC/HOBt : Preferred for acid-PEG derivatives (91.5% yield)

B. Solvent System Optimization
Binary solvent systems (DCM:DMF 4:1) improve NHS solubility while maintaining PEG stability:

  • NHS solubility : 38 mg/mL vs. 22 mg/mL in pure DMF

  • Reaction completion time : Reduced from 16 to 9 hours

C. Storage Stability Enhancements
Lyophilization with trehalose (5% w/w) increases shelf-life:

  • Residual moisture : <0.5% (vs. 2.3% without cryoprotectant)

  • Activity retention : 98.4% at 12 months (-80°C)

Análisis De Reacciones Químicas

Reaction Mechanism

m-PEG9-NHS ester reacts with primary amines (–NH<sub>2</sub>) in proteins, peptides, or other biomolecules to form stable amide bonds. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct .

Chemical equation:

m PEG9 NHS ester+R NH2m PEG9 NH R+NHS\text{m PEG9 NHS ester}+\text{R NH}_2\rightarrow \text{m PEG9 NH R}+\text{NHS}

The PEG spacer (9 ethylene glycol units) enhances solubility and reduces steric hindrance, improving reaction efficiency in aqueous systems .

Reaction Conditions

Optimized parameters for efficient conjugation include:

ParameterOptimal RangeKey Considerations
pH 7.2–8.5 Higher pH accelerates hydrolysis; avoid amine-containing buffers (e.g., Tris) .
Temperature 4°C to 25°C Lower temperatures reduce hydrolysis but slow reaction kinetics .
Time 30 min–4 h Prolonged incubation increases hydrolysis risk .
Buffer Phosphate, HEPES, borate Sodium azide (≤3 mM) or glycerol (≤20%) are tolerated .
Solvent Aqueous with ≤10% DMSO/DMF Organic solvents aid dissolution of hydrophobic NHS esters .

Stability and Hydrolysis

The NHS ester group undergoes hydrolysis in aqueous solutions, competing with amine conjugation. Hydrolysis rates depend on pH and temperature:

pHTemperatureHydrolysis Half-Life
7.00°C4–5 h
8.64°C10 min

Critical factors:

  • Storage : Stable at -20°C (desiccated) but degrades >10% over time .

  • Buffer additives : Thimerosal or glycerol (>20%) inhibit reactivity .

Comparative Analysis with Other NHS Esters

FeatureThis compoundSulfo-NHS EstersImidoesters
Solubility Water with organic aid High water solubility Requires alkaline pH
Membrane permeability Yes No Variable
Stability Moderate Moderate Low (pH-sensitive)
Bond type Amide Amide Amidine

Advantages of this compound :

  • Combines NHS reactivity with PEG-enhanced solubility .

  • Suitable for intracellular and extracellular applications due to membrane permeability .

Structural and Functional Data

PropertyValueSource
Molecular formula C<sub>26</sub>H<sub>47</sub>NO<sub>14</sub>
Molecular weight 597.66 Da
Purity >90% (shipped)
PEG spacer length ~39.6 Å (9 ethylene units)

Aplicaciones Científicas De Investigación

Key Applications

  • Bioconjugation :
    • m-PEG9-NHS ester is widely used to conjugate proteins, peptides, and antibodies. The PEG spacer enhances solubility and reduces immunogenicity, making it ideal for therapeutic applications .
    • It allows for the creation of stable conjugates that can be used in targeted drug delivery systems, improving pharmacokinetics and therapeutic efficacy .
  • PEGylation :
    • This process involves attaching polyethylene glycol chains to therapeutic proteins or peptides to enhance their stability and half-life in biological systems. PEGylation reduces renal clearance and increases circulation time, making drugs more effective .
    • Studies have shown that modifications using this compound do not significantly alter the biological activity of proteins, allowing for sustained interaction with target biomolecules .
  • Surface Modification :
    • This compound can be used for modifying surfaces of medical devices and biosensors to create anti-fouling properties. This application is crucial in reducing protein adsorption on surfaces, which can lead to device failure or reduced sensitivity in sensors .
  • Diagnostics :
    • In diagnostic applications, this compound is employed to label probes and sensors. The enhanced solubility and stability provided by the PEG spacer improve the sensitivity and reliability of diagnostic assays .
  • Tissue Engineering :
    • The compound is also utilized in creating bioactive hydrogels that serve as scaffolds for tissue engineering applications. These hydrogels provide a supportive environment for cell growth and tissue regeneration .

Case Studies

  • Therapeutic Protein Development :
    • A study demonstrated that PEGylated insulin using this compound exhibited improved pharmacokinetics compared to unmodified insulin, leading to enhanced glucose control in diabetic models .
  • Antibody-Drug Conjugates (ADCs) :
    • Research highlighted the use of this compound in ADCs, where it effectively conjugated cytotoxic drugs to antibodies without compromising their binding affinity to target antigens. This approach has shown promise in targeted cancer therapies .
  • Biosensor Development :
    • A project utilized this compound for modifying enzyme-based biosensors, resulting in increased sensitivity due to reduced nonspecific binding of proteins to sensor surfaces .

Mecanismo De Acción

The mechanism of action of m-PEG9-NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction forms a stable amide bond, which enhances the solubility, stability, and bioavailability of the modified molecule. The PEG spacer also reduces the immunogenicity and proteolytic degradation of the modified molecule, making it more suitable for therapeutic applications .

Comparación Con Compuestos Similares

Research Findings and Practical Considerations

Hydrolysis and Reaction Optimization

  • pH Sensitivity : NHS ester hydrolysis accelerates at higher pH. For PEG9, maintaining pH 7.0–7.5 maximizes stability while ensuring efficient amine coupling .
  • Temperature : Reactions are typically performed at 4–25°C to minimize hydrolysis .

Commercial Availability and Customization

  • Suppliers : MedChemExpress (MCE), AxisPharm, and Broadpharm offer this compound with ≥95% purity. PEG12 and PEG10 derivatives may require custom synthesis or specialized suppliers (e.g., Glycomindsynth) .
  • GMP-Grade Options : Available for clinical applications upon request .

Actividad Biológica

m-PEG9-NHS ester, a polyethylene glycol (PEG) derivative, is a widely utilized compound in bioconjugation and drug delivery systems. Its structure includes an N-hydroxysuccinimide (NHS) ester, which plays a crucial role in the formation of stable covalent bonds with primary amines found in proteins, peptides, and other biomolecules. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Structure and Properties

  • Chemical Formula : C26_{26}H45_{45}NO15_{15}
  • Molecular Weight : 611.63 g/mol
  • CAS Number : 1316189-13-5
  • Functional Groups : NHS ester and PEG spacer

The hydrophilic nature of the PEG spacer enhances the solubility of this compound in aqueous environments, making it suitable for various biological applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

The NHS ester functionality allows for the selective labeling of primary amines. Upon reaction with amine-containing molecules, this compound forms stable amide bonds while releasing NHS as a byproduct. This reaction is typically conducted at neutral to slightly basic pH (7-9), facilitating efficient conjugation without significant side reactions .

Applications in Biological Research

  • Antibody-Drug Conjugates (ADCs) :
    • This compound serves as a linker in ADCs, allowing for the attachment of cytotoxic drugs to antibodies. This targeted approach enhances therapeutic efficacy while reducing systemic toxicity .
  • PROTACs :
    • In PROTAC technology, this compound facilitates the conjugation of ligands that target specific proteins for degradation via the ubiquitin-proteasome system. This approach has shown promise in selectively eliminating pathogenic proteins associated with various diseases .
  • Nanoparticle Functionalization :
    • The compound has been employed to modify nanoparticles for drug delivery systems, improving their stability and biocompatibility. Studies indicate that PEGylated nanoparticles exhibit "stealth" characteristics in vivo, reducing immune recognition .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceApplicationKey Findings
Liu et al., 2016 Protein-polymer conjugatesDemonstrated effective cross-linking using NHS-PEG9 esters to create responsive biomaterials with controlled release properties.
BOC Sciences ADC developmentHighlighted the advantages of using this compound for enhancing solubility and stability in ADC formulations.
PMC Article Nanoparticle modificationShowed that PEGylation improved the pharmacokinetic profile and reduced aggregation of zein nanoparticles.

Case Study: Antibody-Drug Conjugate Development

In a recent study focusing on ADCs, researchers utilized this compound to link a potent cytotoxic agent to a monoclonal antibody targeting cancer cells. The resulting conjugate demonstrated enhanced specificity towards tumor cells while minimizing off-target effects observed with traditional chemotherapy. The study reported an increase in therapeutic index due to the selective delivery mechanism facilitated by the PEG linker .

Q & A

Q. Q1. What are the optimal reaction conditions for conjugating m-PEG9-NHS ester to primary amines in proteins?

To achieve efficient conjugation, maintain a pH of 7–9 (e.g., phosphate or bicarbonate buffers) and use a molar excess of this compound relative to the target amine groups. Reaction times typically range from 30 minutes to 2 hours at 4–25°C. Post-reaction, remove excess reagent via dialysis or size-exclusion chromatography to avoid nonspecific binding .

Q. Q2. How does the molecular weight of this compound influence its reactivity and application in bioconjugation?

The molecular weight (553.60 g/mol, C24H43NO13) affects solubility and steric hindrance. Shorter PEG chains (e.g., PEG9 vs. PEG12) reduce steric interference, making them suitable for modifying small peptides or surface-exposed lysine residues on proteins. However, longer PEG chains may improve solubility and stability in aqueous media .

Q. Q3. What analytical methods are recommended to confirm successful conjugation of this compound?

Use MALDI-TOF mass spectrometry to detect shifts in molecular weight corresponding to PEGylation. SDS-PAGE with Coomassie staining can visualize PEGylated proteins as diffuse bands due to heterogeneous PEGylation sites. For quantification, employ HPLC with UV detection at 280 nm or NHS ester-specific absorbance at 260 nm .

Advanced Research Questions

Q. Q4. How can researchers address solubility challenges when using this compound in hydrophobic systems?

For hydrophobic targets (e.g., membrane proteins), introduce co-solvents like DMSO (≤10% v/v) to enhance reagent solubility. Alternatively, pre-conjugate this compound to a hydrophilic carrier (e.g., BSA) before reacting with the hydrophobic target. Ensure compatibility with downstream applications (e.g., avoid detergents that disrupt NHS ester reactivity) .

Q. Q5. What experimental strategies mitigate heterogeneity in PEGylation sites when using this compound?

Site-specific PEGylation can be achieved by:

  • pH control : Lower pH (6.5–7.0) favors reaction with N-terminal amines over lysine residues.
  • Site-directed mutagenesis : Replace lysines with arginines to limit PEGylation sites.
  • Temporal control : Quench reactions at intermediate timepoints to limit over-conjugation .

Q. Q6. How do discrepancies in reported conjugation efficiencies arise, and how can they be resolved?

Discrepancies often stem from:

  • Amine accessibility : Buried lysines in folded proteins reduce reactivity. Use denaturing conditions (e.g., 6 M urea) cautiously to expose amines.
  • Reagent hydrolysis : NHS esters hydrolyze rapidly in aqueous buffers. Prepare fresh reagent solutions and minimize reaction delays.
    Validate efficiency via orthogonal methods (e.g., fluorescence labeling of unreacted amines) .

Methodological Considerations

Q. Q7. What controls are essential when designing experiments involving this compound to ensure reproducibility?

  • Negative control : Omit the NHS ester to confirm PEGylation is reagent-dependent.
  • Hydrolysis control : Pre-incubate this compound in buffer to assess nonspecific hydrolysis.
  • Competitive inhibition : Add free glycine to quench unreacted NHS esters post-conjugation .

Q. Q8. How should researchers optimize PEGylation stoichiometry for in vivo applications?

Balance PEGylation density with bioactivity retention:

  • Low PEG:amine ratios (1:1 to 5:1) minimize activity loss but risk incomplete conjugation.
  • High ratios (>10:1) improve conjugation yield but may impair target function.
    Validate pharmacokinetics (e.g., serum half-life) and bioactivity (e.g., enzymatic assays) in preclinical models .

Data Interpretation and Conflict Resolution

Q. Q9. How can conflicting results in PEGylation efficiency across studies be systematically analyzed?

  • Variable parameters : Compare buffer composition (e.g., Tris vs. phosphate), temperature, and reagent purity (>90% recommended).
  • Structural factors : Analyze protein surface charge and lysine accessibility via computational modeling (e.g., PyMOL).
  • Batch variability : Source reagents from suppliers with rigorous QC (e.g., CAS 1316189-13-5) and report lot numbers .

Q. Q10. What statistical approaches are appropriate for analyzing dose-response data in PEGylation studies?

Use nonlinear regression (e.g., Hill equation) to model PEGylation efficiency as a function of reagent concentration. For multi-site PEGylation, apply Monte Carlo simulations to account for stochastic binding events. Report confidence intervals and effect sizes to enhance reproducibility .

Ethical and Reporting Standards

Q. Q11. How should researchers address NIH guidelines for rigor in preclinical studies involving this compound?

  • Resource authentication : Document reagent source (e.g., Broadpharm BP-22624), purity, and storage conditions (−20°C, desiccated).
  • Biological replicates : Use ≥3 independent experiments to account for biological variability.
  • Data transparency : Share raw SDS-PAGE/MALDI-TOF data in public repositories (e.g., Zenodo) .

Q. Q12. What ethical considerations apply to studies using this compound in animal models?

  • Dose justification : Base PEGylation levels on prior pharmacokinetic data to minimize overdosing.
  • Waste disposal : Follow institutional guidelines for NHS ester degradation (e.g., hydrolysis at pH >10).
  • Conflict of interest : Disclose funding sources or commercial affiliations related to PEG reagent suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG9-NHS ester
Reactant of Route 2
Reactant of Route 2
m-PEG9-NHS ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.